Methyl 4-{[(3-chloro-2-methylphenyl)carbamothioyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring, an amino group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the 3-chloro-2-methylphenylamine. This intermediate is then reacted with carbonothioyl chloride under controlled conditions to form the carbonothioyl derivative. The final step involves the esterification of the resulting compound with methyl 4-oxobutanoate under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The aromatic chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate
- 4-[({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
Uniqueness
Methyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15ClN2O3S |
---|---|
Molecular Weight |
314.79 g/mol |
IUPAC Name |
methyl 4-[(3-chloro-2-methylphenyl)carbamothioylamino]-4-oxobutanoate |
InChI |
InChI=1S/C13H15ClN2O3S/c1-8-9(14)4-3-5-10(8)15-13(20)16-11(17)6-7-12(18)19-2/h3-5H,6-7H2,1-2H3,(H2,15,16,17,20) |
InChI Key |
JLQJEVFHYQFRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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